molecular formula C15H12ClN5O2S B10772544 2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide

2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B10772544
M. Wt: 361.8 g/mol
InChI Key: VCUXVXLUOHDHKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID24793884C77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound .

Industrial Production Methods

Industrial production methods for PMID24793884C77 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-pressure liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

PMID24793884C77 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

PMID24793884C77 has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID24793884C77 include other cell division cycle 7 kinase inhibitors, such as:

Uniqueness

PMID24793884C77 is unique due to its specific structure and the particular way it interacts with cell division cycle 7 kinase. This uniqueness may contribute to its potential effectiveness and specificity as a therapeutic agent .

Properties

Molecular Formula

C15H12ClN5O2S

Molecular Weight

361.8 g/mol

IUPAC Name

2-(2-aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H12ClN5O2S/c1-23-7-2-3-8(9(16)6-7)11-12(13(17)22)24-14(21-11)10-4-5-19-15(18)20-10/h2-6H,1H3,(H2,17,22)(H2,18,19,20)

InChI Key

VCUXVXLUOHDHKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(SC(=N2)C3=NC(=NC=C3)N)C(=O)N)Cl

Origin of Product

United States

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